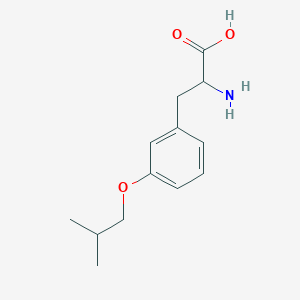
2-Amino-3-(3-isobutoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-isobutoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with a 2-methylpropoxy group and an amino group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-isobutoxyphenyl)propanoic acid typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the phenyl ring substituted with a 2-methylpropoxy group. This can be achieved through an etherification reaction where 3-bromophenol reacts with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the propanoic acid moiety. Finally, the amino group is introduced through a reductive amination reaction using ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3-isobutoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Applications De Recherche Scientifique
2-Amino-3-(3-isobutoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3-isobutoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: 2-amino-3-phenylpropanoic acid, a naturally occurring amino acid.
Tyrosine: 2-amino-3-(4-hydroxyphenyl)propanoic acid, another naturally occurring amino acid with a hydroxyl group on the phenyl ring.
3-Amino-2-hydroxy-3-phenylpropanoic acid: A compound with similar structural features but with a hydroxyl group instead of the 2-methylpropoxy group
Uniqueness
2-Amino-3-(3-isobutoxyphenyl)propanoic acid is unique due to the presence of the 2-methylpropoxy group on the phenyl ring. This substitution can influence the compound’s chemical reactivity and interactions with biological targets, potentially leading to distinct biological activities and applications .
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-amino-3-[3-(2-methylpropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-4-10(6-11)7-12(14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16) |
Clé InChI |
DVASZKVUKITINA-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC(=C1)CC(C(=O)O)N |
SMILES canonique |
CC(C)COC1=CC=CC(=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















